2-Amino-4-(3-hydroxyphenyl)butanoic acid
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Overview
Description
2-Amino-4-(3-hydroxyphenyl)butanoic acid is an organic compound with the molecular formula C10H13NO4 and a molecular weight of 211.21 g/mol This compound is characterized by the presence of an amino group, a hydroxy group, and a phenyl group attached to a butanoic acid backbone
Preparation Methods
The synthesis of 2-Amino-4-(3-hydroxyphenyl)butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxybenzaldehyde with nitromethane to form 3-hydroxy-β-nitrostyrene, which is then reduced to 3-hydroxyphenethylamine. This intermediate is subsequently reacted with acrylonitrile to yield this compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Amino-4-(3-hydroxyphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Amino-4-(3-hydroxyphenyl)butanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential role in biochemical pathways and as a ligand for various biological receptors.
Medicine: It is investigated for its potential therapeutic effects, including its role as a neurotransmitter analog and its potential use in drug development.
Mechanism of Action
The mechanism of action of 2-Amino-4-(3-hydroxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
2-Amino-4-(3-hydroxyphenyl)butanoic acid can be compared with other similar compounds, such as:
2-Amino-3-(4-hydroxyphenyl)propanoic acid: This compound has a similar structure but with a shorter carbon chain.
4-(4-Hydroxyphenyl)butanoic acid: This compound lacks the amino group, making it less versatile in certain reactions.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions.
Properties
CAS No. |
185555-69-5 |
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Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-amino-4-(3-hydroxyphenyl)butanoic acid |
InChI |
InChI=1S/C10H13NO3/c11-9(10(13)14)5-4-7-2-1-3-8(12)6-7/h1-3,6,9,12H,4-5,11H2,(H,13,14) |
InChI Key |
GRRGGZXWVQKKKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)CCC(C(=O)O)N |
Origin of Product |
United States |
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